molecular formula C12H15BrO3 B8183628 tert-Butyl 3-bromo-5-methoxybenzoate

tert-Butyl 3-bromo-5-methoxybenzoate

Cat. No.: B8183628
M. Wt: 287.15 g/mol
InChI Key: URXBPIMYIDGQSI-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-methoxybenzoate is a benzoate ester derivative featuring a tert-butyl ester group, a bromine substituent at the 3-position, and a methoxy group at the 5-position of the aromatic ring. This compound is structurally characterized by its electron-withdrawing bromine and electron-donating methoxy group, which influence its electronic properties and reactivity.

Properties

IUPAC Name

tert-butyl 3-bromo-5-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)8-5-9(13)7-10(6-8)15-4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXBPIMYIDGQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-bromo-5-methoxybenzoate can be synthesized through the esterification of 3-bromo-5-methoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 3-bromo-5-methoxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

  • Substitution reactions yield various substituted benzoates.
  • Oxidation reactions produce aldehydes or ketones.
  • Reduction reactions result in alcohols.

Scientific Research Applications

Chemistry: tert-Butyl 3-bromo-5-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It may also be employed in the development of enzyme inhibitors.

Medicine: this compound is investigated for its potential therapeutic applications. It can be used in the synthesis of drug candidates targeting specific biological pathways.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-5-methoxybenzoate involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the compound. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Methyl 2-amino-5-bromo-4-methoxybenzoate () differs in substituent positions and functional groups. The amino group at position 2 introduces nucleophilic character, while bromine at position 5 and methoxy at position 4 create distinct electronic effects compared to the target compound. Such positional changes alter resonance stabilization and steric interactions, impacting reactivity in cross-coupling reactions or crystallization behavior. For instance, amino groups may facilitate hydrogen bonding, whereas bromine at position 3 in the target compound could direct electrophilic substitution to specific ring positions .

Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate () shares a bromine at position 3 but includes additional electron-withdrawing groups (chloro and trifluoromethoxy). The trifluoromethoxy group significantly increases lipophilicity compared to methoxy, influencing solubility and bioavailability. The methyl ester, being less bulky than tert-butyl, may result in faster hydrolysis under acidic or enzymatic conditions .

Ester Group Influence

The tert-butyl ester in the target compound contrasts with methyl esters in analogs (Evidences 2, 4). Tert-butyl esters are known for superior hydrolytic stability, making them preferable in prolonged syntheses or acidic environments. For example, tert-butyl derivatives in required co-solvents like THF to optimize yields (54–87%), whereas methyl esters often proceed under milder conditions but may lack stability .

Physicochemical Properties

Physical states vary among analogs:

  • 6y (tert-butyl indazole-benzoate) is a colorless oil, while 6z (tert-butyl isomer) is a white solid, highlighting how substituent arrangement affects crystallinity .
  • The trifluoromethoxy group in ’s compound enhances hydrophobicity, whereas methoxy in the target compound offers moderate polarity.

Data Tables

Key Research Findings

Steric and Electronic Effects : The tert-butyl group in the target compound reduces reaction rates in sterically demanding reactions but enhances stability. Methyl esters, while more reactive, may degrade under harsh conditions .

Substituent Positioning : Bromine at position 3 (target) vs. 5 () alters electrophilic aromatic substitution patterns. Methoxy at position 5 provides moderate electron donation, contrasting with trifluoromethoxy’s strong electron withdrawal .

Synthesis Optimization : Co-solvents (e.g., THF) and micellar conditions (TPGS-750-M) are critical for improving yields in tert-butyl derivatives, as seen in .

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